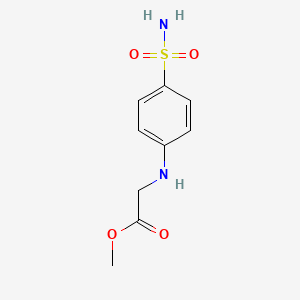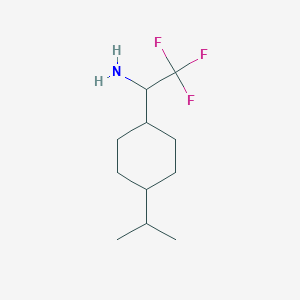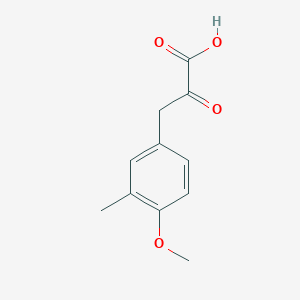
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a diazynylidene group and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the diazynylidene group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexane ring through cyclization of appropriate precursors.
Diazynylidene Introduction: Introduction of the diazynylidene group through reactions involving diazonium salts and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(-lambda5-Diazynylidene)-5-ethylcyclohexane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.
2-(-lambda5-Diazynylidene)-5-phenylcyclohexane-1,3-dione: Contains a phenyl group, offering different chemical properties.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-diazo-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(10)7(9-8)6(11)3-4/h4H,2-3H2,1H3 |
Clave InChI |
WLZBURLAHRKVPB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=[N+]=[N-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


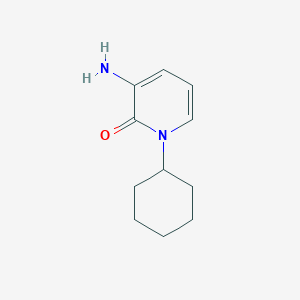
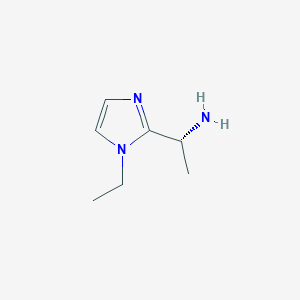
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)


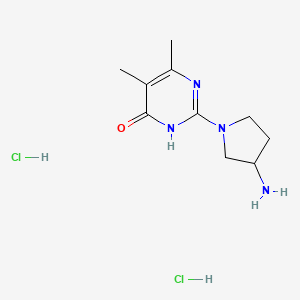
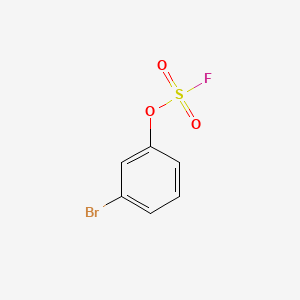
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
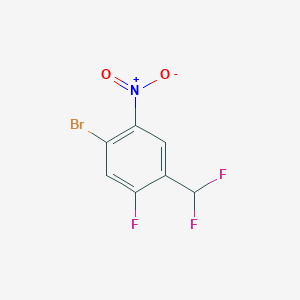
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
